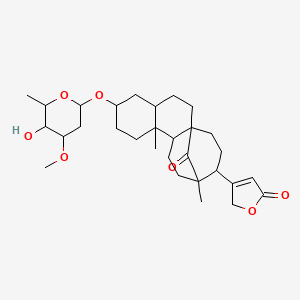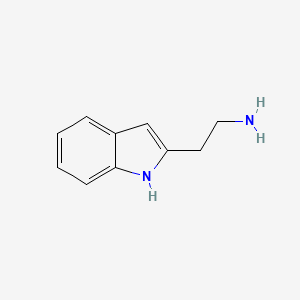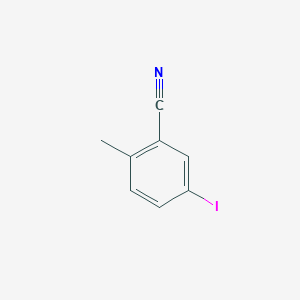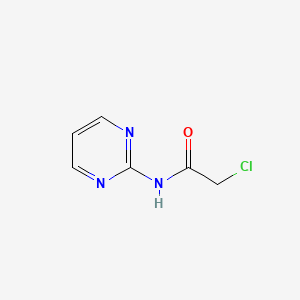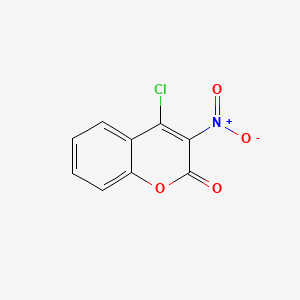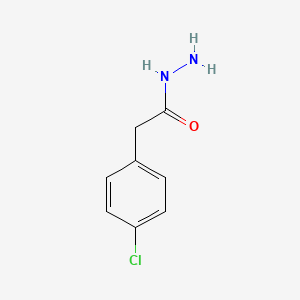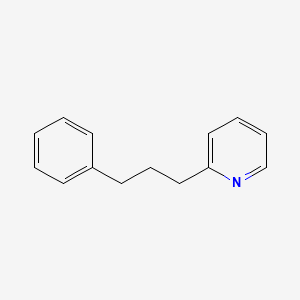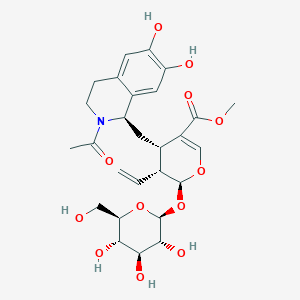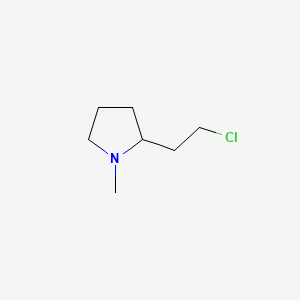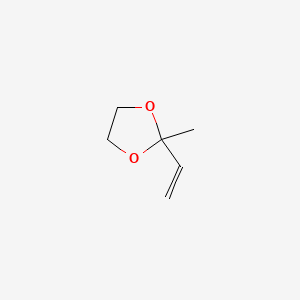
Kihadanin A
Descripción general
Descripción
Kihadanin A is a natural product isolated from the plant species Kihadania fischeri. It belongs to the family of phenolic compounds and has been studied extensively for its potential therapeutic effects. This compound has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. Additionally, it has been used in laboratory experiments to test the effects of various drugs and chemicals on cells.
Aplicaciones Científicas De Investigación
Farmacología: Inhibición de NOS3 y manejo de la hiperuricemia
Kihadanin A se ha identificado como un inhibidor de la NOS3 tipo limonoide, aislado del extracto metanólico de la corteza de la raíz de Dictamnus dasycarpus . Juega un papel significativo en el estudio de la hiperuricemia (HUA), una condición caracterizada por un exceso de ácido úrico en la sangre, que puede provocar gota y cálculos renales . La inhibición de la NOS3 por this compound sugiere aplicaciones terapéuticas potenciales en el manejo de enfermedades asociadas con disfunción endotelial y estrés oxidativo.
Biología molecular: Interacción con GSK-3β
En biología molecular, this compound se ha estudiado por su interacción con la glucogen sinasa quinasa-3β (GSK-3β), una enzima involucrada en múltiples enfermedades humanas, incluidas las enfermedades neurodegenerativas, las infecciones virales y los cánceres . Los estudios de acoplamiento molecular han demostrado que this compound, junto con otros productos naturales, puede formar complejos de unión con GSK-3β, lo que indica su potencial como un nuevo ligando para intervenciones terapéuticas .
Bioquímica: Propiedades antioxidantes
Las propiedades antioxidantes de this compound son de interés en bioquímica. Los antioxidantes juegan un papel crucial en la protección de las células contra el estrés oxidativo, que puede conducir a enfermedades crónicas como el cáncer y las enfermedades cardíacas. El estudio de la capacidad antioxidante de this compound podría conducir a nuevos conocimientos sobre sus efectos preventivos y terapéuticos contra el daño oxidativo .
Química: Análisis estructural y síntesis
En el campo de la química, la compleja estructura molecular de this compound, que presenta un núcleo de furano-δ-lactona, es objeto de análisis estructural y síntesis . La comprensión de sus propiedades químicas puede conducir al desarrollo de análogos sintéticos con mayor eficacia o menor toxicidad para diversas aplicaciones.
Biotecnología: Ingeniería genética y desarrollo de fármacos
Las aplicaciones biotecnológicas de this compound incluyen la ingeniería genética y el desarrollo de fármacos. Su papel como inhibidor de la NOS3 podría aprovecharse para crear organismos o células genéticamente modificados que puedan producir compuestos terapéuticos o servir como modelos para estudiar enfermedades cardiovasculares .
Medicina: Agente terapéutico potencial
En medicina, this compound se explora por su potencial como agente terapéutico. Sus efectos inhibidores sobre la NOS3 sugieren posibles aplicaciones en el tratamiento de afecciones como la hipertensión, la aterosclerosis y otras enfermedades cardiovasculares donde la función endotelial está comprometida .
Mecanismo De Acción
Target of Action
Kihadanin A, a limonoid compound, primarily targets Nitric Oxide Synthase 3 (NOS3) . NOS3 is an enzyme that plays a crucial role in the production of nitric oxide, a molecule involved in various physiological and pathological processes.
Mode of Action
This compound acts as an inhibitor of NOS3 . By inhibiting NOS3, this compound can potentially modulate the production of nitric oxide, thereby influencing various biological processes that are regulated by this molecule.
Análisis Bioquímico
Biochemical Properties
Kihadanin A plays a significant role in biochemical reactions, particularly as a NOS3 inhibitor . It interacts with enzymes and proteins involved in nitric oxide synthesis, thereby influencing biochemical pathways.
Cellular Effects
The effects of this compound on cells are primarily related to its role as a NOS3 inhibitor . By inhibiting NOS3, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with NOS3 . This interaction can lead to enzyme inhibition, changes in gene expression, and alterations in cellular signaling pathways.
Metabolic Pathways
This compound is involved in the nitric oxide synthesis pathway due to its role as a NOS3 inhibitor . It interacts with enzymes and cofactors within this pathway, potentially influencing metabolic flux and metabolite levels.
Propiedades
IUPAC Name |
(1R,2R,4S,7R,8S,11R,12R,18R)-7-(2-hydroxy-5-oxo-2H-furan-3-yl)-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30O9/c1-22(2)14-11-15(27)25(5)13(23(14,3)8-7-16(28)34-22)6-9-24(4)18(12-10-17(29)32-20(12)30)33-21(31)19-26(24,25)35-19/h7-8,10,13-14,18-20,30H,6,9,11H2,1-5H3/t13-,14+,18+,19-,20?,23-,24+,25+,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZWMSKKYNYZQTC-AJLFSXDCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC(=O)C3(C(C2(C=CC(=O)O1)C)CCC4(C35C(O5)C(=O)OC4C6=CC(=O)OC6O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@]4(C=CC(=O)OC([C@@H]4CC(=O)[C@]3([C@@]15[C@H](O5)C(=O)O[C@H]2C6=CC(=O)OC6O)C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00925062 | |
| Record name | 8-(2-Hydroxy-5-oxo-2,5-dihydrofuran-3-yl)-1,1,5a,7a,11b-pentamethyl-5b,6,7,7a,8,11b,13,13a-octahydrooxireno[4',5']pyrano[4',3':5,6]naphtho[2,1-c]oxepine-3,10,12(1H,5aH,10aH)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00925062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
125276-62-2 | |
| Record name | Kihadanin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125276622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-(2-Hydroxy-5-oxo-2,5-dihydrofuran-3-yl)-1,1,5a,7a,11b-pentamethyl-5b,6,7,7a,8,11b,13,13a-octahydrooxireno[4',5']pyrano[4',3':5,6]naphtho[2,1-c]oxepine-3,10,12(1H,5aH,10aH)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00925062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the biological activities reported for Kihadanin A?
A1: this compound has demonstrated antifeedant activity against the Japanese termite species Reticulitermes speratus. [] This suggests potential applications in pest control and wood preservation.
Q2: What is the chemical structure of this compound and where is it found in nature?
A2: this compound is a limonoid, a class of natural products found primarily in citrus fruits and related plants. Its structure includes a furyl-δ-lactone core. It has been isolated from the bark of Phellodendron amurense [] and the root barks of Dictamnus dasycarpus. []
Q3: Are there any known structural analogs of this compound with different biological activities?
A4: Yes, Kihadanin B, a closely related limonoid, has been shown to suppress adipogenesis (fat cell formation) by inhibiting the Akt-FOXO1-PPARγ signaling pathway in adipocytes. [] This finding suggests that structural modifications within the Kihadanin family could lead to compounds with distinct biological profiles.
Q4: Are there any analytical methods available to detect and quantify this compound in plant extracts or other matrices?
A5: While specific analytical methods dedicated solely to this compound haven't been explicitly detailed in the provided research, its isolation from plant extracts commonly involves techniques like column chromatography (silica gel, ODS, Sephadex LH-20) and preparative HPLC. [, ] These techniques, coupled with spectroscopic methods such as NMR and mass spectrometry, allow for the identification and quantification of this compound. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



